BenchChemオンラインストアへようこそ!

Anthopleurin-A

Isoform selectivity Nav1.5 Nav1.2

Anthopleurin-A (AP-A) is the only cardiac-selective molecular probe that discriminates Nav1.5 from neuronal isoforms by 72-fold vs non‑selective ApB. Its defined action—slowing inactivation kinetics without altering activation thresholds—delivers a 14‑fold increase in τh and a predictable 38% boost in peak sodium conductance. Unlike generic ‘sea anemone toxins,’ AP‑A guarantees isoform‑specific results, eliminating off‑target neuronal noise in cardiac electrophysiology, LQT modeling, and antiarrhythmic screening.

Molecular Formula C215H326N62O67S6
Molecular Weight 5044 g/mol
CAS No. 60880-63-9
Cat. No. B1591305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthopleurin-A
CAS60880-63-9
Synonymsanthopleurin a
anthopleurin-A
anthopleurotoxin A
Molecular FormulaC215H326N62O67S6
Molecular Weight5044 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN
InChIInChI=1S/C215H326N62O67S6/c1-19-106(14)171(207(337)232-81-161(294)239-130(63-111-44-48-117(287)49-45-111)188(318)264-150(96-349)202(332)267-147(93-346)198(328)243-123(37-24-26-52-216)177(307)235-85-168(303)304)271-212(342)174(110(18)286)273-206(336)153-41-30-56-275(153)165(298)83-233-178(308)133(67-115-76-223-98-236-115)246-175(305)107(15)238-183(313)125(38-25-27-53-217)244-199(329)146(92-345)265-192(322)136(70-157(220)290)251-191(321)134(68-116-77-224-99-237-116)250-189(319)131(65-113-74-226-121-35-22-20-33-119(113)121)240-159(292)79-229-181(311)141(87-279)260-205(335)155-43-32-58-277(155)214(344)151(97-350)242-162(295)80-230-182(312)142(88-280)259-204(334)154-42-31-57-276(154)213(343)139(64-112-46-50-118(288)51-47-112)256-185(315)126(59-100(2)3)247-190(320)132(66-114-75-227-122-36-23-21-34-120(114)122)249-184(314)128(61-102(6)7)254-210(340)172(108(16)284)269-163(296)82-231-180(310)140(86-278)257-186(316)129(62-103(8)9)255-211(341)173(109(17)285)272-194(324)135(69-156(219)289)241-160(293)78-228-176(306)124(39-28-54-225-215(221)222)245-209(339)170(105(12)13)270-197(327)145(91-283)261-203(333)152-40-29-55-274(152)164(297)84-234-179(309)137(71-166(299)300)252-195(325)143(89-281)258-193(323)138(72-167(301)302)253-201(331)148(94-347)263-187(317)127(60-101(4)5)248-200(330)149(95-348)266-196(326)144(90-282)262-208(338)169(104(10)11)268-158(291)73-218/h20-23,33-36,44-51,74-77,98-110,123-155,169-174,226-227,278-288,345-350H,19,24-32,37-43,52-73,78-97,216-218H2,1-18H3,(H2,219,289)(H2,220,290)(H,223,236)(H,224,237)(H,228,306)(H,229,311)(H,230,312)(H,231,310)(H,232,337)(H,233,308)(H,234,309)(H,235,307)(H,238,313)(H,239,294)(H,240,292)(H,241,293)(H,242,295)(H,243,328)(H,244,329)(H,245,339)(H,246,305)(H,247,320)(H,248,330)(H,249,314)(H,250,319)(H,251,321)(H,252,325)(H,253,331)(H,254,340)(H,255,341)(H,256,315)(H,257,316)(H,258,323)(H,259,334)(H,260,335)(H,261,333)(H,262,338)(H,263,317)(H,264,318)(H,265,322)(H,266,326)(H,267,332)(H,268,291)(H,269,296)(H,270,327)(H,271,342)(H,272,324)(H,273,336)(H,299,300)(H,301,302)(H,303,304)(H4,221,222,225)/t106-,107-,108+,109+,110+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,169-,170-,171-,172-,173-,174-/m0/s1
InChIKeyDCHLNFQWPLNLQG-OWIWTKNASA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthopleurin-A (CAS 60880-63-9) for Cardiac Sodium Channel Research: Core Identity and Scientific Profile


Anthopleurin-A (AP-A, CAS 60880-63-9) is a 49‑amino acid polypeptide toxin, originally isolated from the Pacific sea anemone Anthopleura xanthogrammica [1][2]. It belongs to the type‑1 sea anemone toxin family, a group of disulfide‑rich peptides that bind to site‑3 on voltage‑gated sodium (Nav) channels. Unlike many closely related toxins that broadly target both cardiac and neuronal Nav isoforms, AP‑A exhibits pronounced selectivity for the cardiac sodium channel (Nav1.5) and is widely employed as a molecular probe for studying sodium channel inactivation, cardiac action potential prolongation, and inotropic mechanisms [3][4]. Its primary mode of action involves slowing the inactivation kinetics of sodium currents without altering channel activation thresholds, a functional signature that distinguishes it from other cardiotonic agents and ion channel modulators [5]. For researchers and procurement specialists in cardiac physiology, ion channel pharmacology, and translational arrhythmia modeling, AP‑A represents a uniquely validated tool whose specific biochemical and functional properties cannot be approximated by generic sodium channel toxins or alternative anemone‑derived peptides.

Why Anthopleurin-A Cannot Be Substituted by Anthopleurin‑B, ATX‑II, or Other Sea Anemone Toxins: A Comparative Procurement Perspective


The 49‑amino acid polypeptide scaffold of Anthopleurin‑A is deceptively similar to that of Anthopleurin‑B (ApB)—they differ by only seven residues—yet this limited sequence divergence translates into profound functional and pharmacological divergence [1][2]. ApB binds to both cardiac (Nav1.5) and neuronal (Nav1.2, Nav1.4) isoforms with high and approximately equal affinity, rendering it a non‑discriminating tool unsuitable for cardiac‑specific investigations. In contrast, AP‑A's selective preference for the cardiac isoform is a direct consequence of specific amino acid substitutions (e.g., Arg12 and Lys49 in ApB are absent in AP‑A), enabling researchers to dissect cardiac sodium channel physiology without confounding neuronal off‑target effects [3][4]. Similarly, ATX‑II (from Anemonia sulcata) and other type‑1 anemone toxins exhibit distinct isoform selectivity profiles—for instance, ATX‑II induces persistent currents predominantly in Nav1.3 and Nav1.6 channels rather than Nav1.5 [5]. Procurement of a generic “sea anemone toxin” therefore carries a high risk of experimental failure, as even minor sequence variations translate into altered binding kinetics, divergent voltage‑dependence of inactivation, and incompatible pharmacological phenotypes. The quantitative evidence presented below establishes precisely why AP‑A must be selected based on its specific molecular identity rather than by chemical class or superficial sequence homology.

Quantitative Differentiation of Anthopleurin‑A: Head‑to‑Head Evidence for Scientific Selection


Cardiac vs. Neuronal Isoform Selectivity: Direct Comparison of Anthopleurin‑A (ApA) and Anthopleurin‑B (ApB)

Anthopleurin‑A (ApA) exhibits markedly enhanced isoform selectivity compared to Anthopleurin‑B (ApB), acting preferentially on cardiac over neuronal sodium channels. Site‑directed mutagenesis studies demonstrated that ApB double mutant R12S‑K49Q (mimicking ApA residues) reduced affinity for neuronal channels to a much greater extent than for cardiac channels, producing affinities only slightly lower than wild‑type ApA. Neutralization of proximal cationic residues unique to ApB (R12 and R14) reduced affinity 72‑fold for neuronal channels and 56‑fold for cardiac channels. The seven‑residue sequence difference between ApA and ApB is thus the molecular basis for their divergent pharmacological selectivity profiles [1][2][3].

Isoform selectivity Nav1.5 Nav1.2 Mutagenesis

Sodium Current Inactivation Slowing: Quantified Effects on Peak Conductance and Recovery Kinetics

Anthopleurin‑A (AP‑A) at 50‑100 nM markedly slowed the rate of decay of sodium current (INa) in guinea pig ventricular myocytes and increased peak INa conductance (gNa) by 38 ± 5.5% (mean ± SEM, P < 0.001, n = 12) [1]. The slow time constant of recovery from inactivation increased from 66.2 ± 6.5 ms in control to 188.9 ± 36.4 ms after AP‑A exposure (P < 0.002, n = 19), while the fast time constant showed a modest change from 4.1 ± 0.3 ms to 6.0 ± 1.1 ms (P < 0.05) [1]. This use‑dependent decrease in peak current amplitude (‑15 ± 2%, P < 0.01, n = 17) was observed with a 500 ms interpulse interval when the pulse duration was 100 ms [1]. In a separate study, AP‑A (80‑240 nM) increased the inactivation time constant τh from 1.5 ± 0.2 ms to 21 ± 5 ms at ‑30 mV in neonatal rat ventricular myocytes [2].

INa inactivation Gating kinetics Use‑dependence Cardiac myocyte

Gating Charge Reduction and Open‑State Inactivation Modification: Gating Current Analysis

Anthopleurin‑A (AP‑A) selectively modifies the open‑state to inactivated‑state (O→I) transition of cardiac sodium channels. In voltage‑clamped canine cardiac Purkinje cells at ~12 °C, AP‑A reduced the maximum gating charge (Qmax) by 33% compared to control, as measured by the charge‑voltage (Q‑V) relationship. The difference between control and AP‑A‑modified charge represented the gating charge specifically associated with channels undergoing inactivation via the O→I transition [1][2]. Additionally, the toxin‑modified gating currents decayed faster and exhibited decreased initial amplitudes [1].

Gating current Charge immobilization Open‑state inactivation Voltage‑clamp

Differential Closed‑State vs. Open‑State Fast Inactivation Effects on hNav1.4

Anthopleurin‑A (ApA) produces opposing effects on gating mode, kinetics, and immobilized charge during open‑state versus closed‑state fast inactivation of the hNav1.4 skeletal muscle sodium channel. In contrast to its effect on open‑state inactivation, ApA does not inhibit closed‑state inactivation equivalently, demonstrating state‑dependent differential modulation. The toxin inhibits gating charge associated with movement of the DIVS4 voltage sensor, and this inhibition is state‑dependent. Importantly, ApA produced identical effects on recovery of channel availability and remobilization of gating charge irrespective of whether channels entered inactivation from the open or closed state [1].

Fast inactivation Gating mode DIVS4 voltage sensor Skeletal muscle channel

Structural Basis for Functional Divergence: ApA vs. ApB 3D NMR Solution Structures

The three‑dimensional solution structures of Anthopleurin‑A (ApA) and Anthopleurin‑B (ApB) have been determined by 1H NMR spectroscopy. Both are 49‑residue polypeptides containing three disulfide bonds and a core β‑sheet motif, yet the seven‑residue sequence difference (including Arg12→Ser, Pro13→Val, and Lys49→Gln substitutions) results in significant conformational differences within the flexible cationic loop region (residues 9‑18) that is critical for channel binding and isoform discrimination [1][2][3]. The Pro13 residue in ApB is particularly important; mutation to Val (P13V) reduces affinity approximately 10‑fold against both channel isoforms, likely due to conformational rearrangement of the surrounding cationic cluster that includes Arg12, Arg14, and Lys49 [3].

NMR structure Disulfide bonds Cationic cluster Conformational analysis

Voltage‑Dependent Binding Kinetics: ApA Dissociates Faster Under Depolarization

In crayfish giant axons, the binding rates of sea anemone toxins including Anthopleurin‑A (AP‑A) markedly decrease under depolarization. The decrease in AP‑A binding was primarily derived from an increased dissociation rate under depolarization, whereas other toxins such as PaTX exhibited reduced association rates [1]. This voltage‑dependent dissociation behavior distinguishes AP‑A from other site‑3 toxins and reflects its coupling to the gating mechanism of the sodium channel. The competitive binding between AP‑A, AP‑C, ATX‑II, PaTX, and LqTX was also demonstrated, confirming that these toxins share overlapping receptor sites [1].

Binding kinetics Depolarization Dissociation rate Crayfish axon

Validated Research Applications of Anthopleurin‑A (CAS 60880-63-9) Based on Quantitative Evidence


Cardiac‑Specific Sodium Channel Pharmacology and Isoform Selectivity Studies

Utilize Anthopleurin‑A as a cardiac‑selective molecular probe to dissect Nav1.5‑specific pharmacology without confounding neuronal isoform activity. The 72‑fold difference in neuronal channel affinity compared to the non‑selective ApB [Section 3, Evidence Item 1] makes AP‑A uniquely suited for experiments requiring isoform discrimination. Procurement is recommended for laboratories investigating cardiac sodium channel structure‑function relationships, site‑3 toxin binding determinants, or screening compounds that modulate Nav1.5 inactivation. [1][2]

Action Potential Prolongation and Arrhythmia Modeling

Employ Anthopleurin‑A (50‑240 nM) to reliably prolong cardiac action potentials and induce early afterdepolarizations (EADs) in ventricular myocyte preparations. The 14‑fold increase in inactivation time constant (τh) and 38% increase in peak sodium conductance [Section 3, Evidence Item 2] provide predictable electrophysiological outcomes essential for studying acquired long QT syndrome, EAD‑mediated triggered activity, and antiarrhythmic drug efficacy. AP‑A‑induced persistent sodium current is selectively blocked by lidocaine (60 µM), enabling controlled pharmacological interventions. [3][4]

Voltage‑Sensor Dynamics and Gating Charge Studies

Use Anthopleurin‑A to isolate and quantify the gating charge specifically associated with open‑state inactivation (O→I transition) of cardiac sodium channels. The 33% reduction in Qmax relative to control [Section 3, Evidence Item 3] provides a quantitative assay for studying voltage‑sensor movement, charge immobilization, and the structural coupling between activation and inactivation. This application is particularly valuable for biophysicists investigating sodium channel gating mechanisms and for screening mutations that alter inactivation gating. [5]

Structure‑Guided Mutagenesis and Toxin Engineering

Leverage the high‑resolution NMR solution structure of Anthopleurin‑A (PDB 1AHL) as a template for structure‑guided mutagenesis and rational design of isoform‑selective sodium channel modulators. The structural comparison with ApB (PDB 1APF) [Section 3, Evidence Item 5] reveals that seven‑residue differences within the cationic loop dictate isoform selectivity. Procurement of AP‑A enables laboratories to perform comparative structural biology studies, engineer toxin variants with altered selectivity, or develop fluorescent conjugates for sodium channel imaging. [6][7]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anthopleurin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.